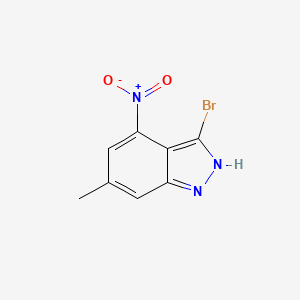

3-Bromo-6-methyl-4-nitro-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methyl-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-2-5-7(8(9)11-10-5)6(3-4)12(13)14/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLLTWGZZGYQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646352 | |

| Record name | 3-Bromo-6-methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-86-5 | |

| Record name | 3-Bromo-6-methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3 Bromo 6 Methyl 4 Nitro 1h Indazole Derivatives

Reactions of the Bromine Moiety at C3

The bromine atom at the C3 position of the indazole ring is a key handle for introducing molecular diversity. Its reactivity is significantly influenced by the adjacent electron-withdrawing nitro group at C4, making it susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The C3 position of 3-bromo-6-methyl-4-nitro-1H-indazole is activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the neighboring nitro group at C4 polarizes the C3-Br bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This principle is well-established in aromatic systems; for instance, p-bromonitrobenzene is significantly more reactive towards nucleophiles than its meta-isomer due to the ability of the para-nitro group to delocalize the negative charge of the intermediate. echemi.com

In analogous heterocyclic systems, such as 1-benzyl-5-bromo-4-nitroimidazole, the bromine atom is readily displaced by nucleophiles. rsc.org Consequently, this compound is expected to react with a range of nucleophiles to yield 3-substituted derivatives.

Expected Nucleophilic Substitution Reactions:

Alkoxylation: Reaction with sodium alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) in an alcoholic solvent would likely yield the corresponding 3-alkoxy-6-methyl-4-nitro-1H-indazole.

Thiolation: Thiolates, being soft and potent nucleophiles, are expected to readily displace the bromide. Reaction with sodium thiophenoxide or other sodium thiolates would produce 3-thioether derivatives.

Amination: While direct amination can be challenging, reactions with primary or secondary amines under suitable conditions (e.g., elevated temperature, presence of a base) could afford 3-amino-6-methyl-4-nitro-1H-indazole derivatives.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) at C3

The C3-bromo functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds. ias.ac.in Studies on various 3-bromoindazoles, including those bearing nitro groups, have demonstrated efficient coupling with a wide array of aryl and heteroaryl boronic acids. researchgate.net These reactions are often facilitated by microwave irradiation, which can significantly reduce reaction times. researchgate.net

Optimization studies for similar scaffolds, such as 7-bromo-4-substituted-1H-indazoles, have identified effective catalyst-base systems like Pd(dppf)Cl₂ and sodium carbonate. nih.gov For NH-free 3-bromoindazoles, a combination of Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a mixed solvent system (e.g., 1,4-dioxane/EtOH/H₂O) has proven successful under microwave conditions. researchgate.net

| Boronic Acid Partner | Catalyst | Base | Solvent | Conditions | Expected Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | Microwave, 140 °C | 6-Methyl-4-nitro-3-phenyl-1H-indazole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | Conventional Heating | 3-(4-Methoxyphenyl)-6-methyl-4-nitro-1H-indazole |

| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | Microwave, 140 °C | 6-Methyl-4-nitro-3-(thiophen-2-yl)-1H-indazole |

| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | Conventional Heating, 100 °C | 6-Methyl-4-nitro-3-(pyridin-3-yl)-1H-indazole |

Transformations of the Nitro Group at C4

The nitro group at C4 is a versatile functional group that can be transformed into other functionalities or can influence the reactivity of the entire molecule through its powerful electronic effects.

Reduction of the Nitro Group to Amino

The most common and synthetically valuable transformation of the 4-nitro group is its reduction to the corresponding 4-amino group. This conversion opens up a vast array of subsequent chemical modifications, such as diazotization, acylation, and sulfonylation. Research has shown that the reduction of 4-nitroindazoles can be effectively achieved using anhydrous stannous chloride (SnCl₂) in alcoholic solvents like ethanol. researchgate.netresearchgate.net This method provides a direct route to 4-aminoindazole derivatives. researchgate.net It is noteworthy that under these conditions, side reactions such as chlorination or alkoxylation at other positions on the indazole ring have been observed, necessitating careful control of reaction parameters. researchgate.net

Alternative reductive methods reported for other nitroaromatic systems, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or enzymatic reduction using nitroreductases, could also be applicable. rug.nlsemanticscholar.org

| Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|

| SnCl₂ (anhydrous) | Ethanol | Reflux | 3-Bromo-6-methyl-1H-indazol-4-amine | researchgate.netresearchgate.net |

| H₂ (gas) | Ethanol / Ethyl Acetate (B1210297) | Pd/C (catalyst), RT | 3-Bromo-6-methyl-1H-indazol-4-amine | semanticscholar.org |

| Nitroreductase (e.g., NfsA) | Aqueous Buffer | NAD(P)H, RT | 3-Bromo-6-methyl-1H-indazol-4-amine | rug.nl |

Reactions Involving the Nitro Group as an Electron-Withdrawing Moiety

Activation of Nucleophilic Substitution: As discussed in section 3.1.1, the primary role of the nitro group is the activation of the C3 position towards nucleophilic attack. echemi.comrsc.org

Increased Acidity: The nitro group decreases the electron density across the heterocyclic ring system, which increases the acidity of the N-H proton of the pyrazole (B372694) ring. This facilitates deprotonation and subsequent N-alkylation or N-acylation reactions. nih.gov

Modulation of Hydrolytic Stability: Electron-withdrawing groups like nitro substituents can increase the sensitivity of certain indazole derivatives to hydrolysis. nih.gov

Reactions of the Methyl Group at C6

Specific academic studies on the reactivity of the C6-methyl group of this compound are not extensively documented in the literature. However, based on the general reactivity of methyl groups on substituted benzene (B151609) rings, several potential transformations can be generalized. These reactions are typically less facile than those at the more activated C3 and C4 positions and may require harsh conditions.

Oxidation: Under strong oxidizing conditions (e.g., using potassium permanganate (B83412) or chromic acid), the methyl group could potentially be oxidized to a carboxylic acid, yielding 3-bromo-4-nitro-1H-indazole-6-carboxylic acid. This transformation would likely require protection of the indazole N-H and careful optimization to avoid degradation of the ring.

Radical Halogenation: Benzylic-type radical halogenation, for instance with N-Bromosuccinimide (NBS) and a radical initiator (like AIBN or benzoyl peroxide) under photochemical or thermal conditions, could convert the methyl group into a bromomethyl group (CH₂Br). This new functional group would be a valuable electrophilic site for subsequent nucleophilic substitution reactions.

It is important to note that these potential reactions at C6 would need to be designed to compete with the highly reactive sites at C3 and C4.

Functionalization at the Indazole Nitrogen Atoms (N1, N2)

The presence of two reactive nitrogen atoms (N1 and N2) in the pyrazole ring of the 1H-indazole scaffold presents a significant challenge in synthetic chemistry, particularly concerning regioselectivity. Direct functionalization, such as alkylation or acylation, often results in a mixture of N1 and N2 substituted isomers, necessitating carefully controlled reaction conditions to favor the desired product. nih.govbeilstein-journals.org The substitution pattern on the indazole core, including the electronic and steric properties of the groups on the benzenoid ring, plays a crucial role in directing the outcome of these reactions.

The N-alkylation of 1H-indazoles is highly sensitive to the choice of base, solvent, and the nature of the alkylating agent. nih.gov The regiochemical outcome is governed by a delicate balance of factors including the relative acidity of the N1-H proton, steric hindrance, and potential chelation effects involving substituents on the indazole ring.

Research has shown that for many C3-substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) provides a promising system for achieving high N1-selectivity. researchgate.net This selectivity is particularly pronounced when an electron-deficient group capable of chelation is present at the C3 position. For instance, indazoles with 3-carboxymethyl or 3-COMe substituents exhibit greater than 99% N1 regioselectivity under these conditions. nih.gov This is attributed to a proposed mechanism where the sodium cation coordinates with the N2-atom and an oxygen atom in the C3 substituent, sterically hindering the approach of the electrophile to the N2 position and directing alkylation to N1. nih.govresearchgate.net

Conversely, the position of substituents on the benzene ring can dramatically alter this selectivity. The presence of an electron-withdrawing group, such as a nitro (NO2) or methyl carboxylate (CO2Me) group, at the C7 position has been shown to confer excellent N2 regioselectivity (≥ 96%). nih.gov This directing effect highlights the profound influence of electronic factors on the nucleophilicity of the respective nitrogen atoms. For the target compound, this compound, the interplay between the C3-bromo and C4-nitro groups would be critical in determining the N1/N2 ratio upon alkylation. Another approach for achieving N2-selectivity involves using trialkyl orthoformates in the presence of a strong acid, which can provide N2-alkylated products through a proposed intramolecular rearrangement mechanism. connectjournals.com

N-acylation of indazoles generally favors the formation of the N1-substituted regioisomer. nih.gov This preference is due to the greater thermodynamic stability of the N1-acylindazole compared to its N2 counterpart. Often, the reaction may proceed via initial formation of the N2-acyl product, which then isomerizes to the more stable N1-isomer. nih.gov Modern electrochemical methods have also been developed for the highly selective N1-acylation of indazoles, where the indazole is first reduced to its anion before reacting with an acid anhydride. organic-chemistry.org

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substrate | Base/Solvent | Alkylating Agent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| 3-COMe-1H-indazole | NaH / THF | Pentyl bromide | >99:1 | nih.gov |

| 3-tert-Butyl-1H-indazole | NaH / THF | Pentyl bromide | >99:1 | nih.gov |

| 7-Nitro-1H-indazole | NaH / THF | Pentyl bromide | 4:96 | nih.gov |

| 3-Methyl-6-nitro-1H-indazole | H₂SO₄ | Trimethyl orthoformate | N2 product only | connectjournals.com |

The indazole nucleus serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems. By first functionalizing the N1 or N2 position with a suitable reactive group, subsequent intramolecular or intermolecular reactions can generate novel polycyclic architectures.

A prominent strategy involves the use of N-alkylated indazoles in cycloaddition reactions. For example, nitroindazole derivatives can be alkylated with 1,2-dibromoethane (B42909) to yield N-(2-bromoethyl)-nitro-1H-indazoles. The bromoethyl group can then be converted to an azide, setting the stage for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with various alkynes. This powerful method allows for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazole rings appended to the indazole nitrogen, creating complex linked heterocyclic systems. researchgate.net

Cascade reactions provide another efficient route to fused indazoles. An intermolecular annulation of indazole aldehydes with propargylic amines has been developed to produce pyrazino[1,2-b]indazoles under catalyst-free conditions. rsc.org This method involves the formation of multiple bonds in a single operation, leading to the construction of a new six-membered ring fused to the N1 and C7 positions of the indazole core. Similarly, more complex tricyclic systems, such as pyridazino[1,2-a]indazolium rings, can be synthesized in a single step from appropriate indazole precursors, demonstrating the utility of the indazole framework in building diverse molecular structures. nih.govnih.govacs.org

These methodologies underscore the potential of a functionalized molecule like this compound to act as a key building block. An N-alkenyl or N-alkynyl derivative could undergo intramolecular cyclization, while N-alkylation with a bifunctional reagent could enable subsequent annulation reactions to form novel fused systems with potential applications in medicinal chemistry and materials science.

Table 2: Examples of Fused/Linked Ring Systems from Indazole Derivatives

| Starting Indazole Type | Reaction Strategy | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| N-(2-Azidoethyl)-5-nitroindazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1-(5-Nitroindazol-1-yl)-1,2,3-triazole | researchgate.net |

| Indazole-3-carbaldehyde | Cascade Annulation with Propargylic Amines | Pyrazino[1,2-b]indazole | rsc.org |

| 2-Formyl dialkylaniline derivative | Condensation with Hydroxylamine / N-N Bond Formation | Pyridazino[1,2-a]indazolium | nih.govnih.gov |

C-H Functionalization Strategies of Indazoles

Direct C-H functionalization has emerged as a highly efficient and atom-economical tool for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials like halogenated or organometallic derivatives. bits-pilani.ac.in For the indazole scaffold, transition-metal-catalyzed C-H activation has enabled the introduction of new carbon-carbon and carbon-heteroatom bonds at various positions on both the pyrazole and benzene rings. researchgate.net

While the C3 position of the indazole ring is often a primary site for C-H functionalization, acs.orgnih.gov strategies for targeting the benzenoid portion of the molecule are of significant interest for elaborating substituted indazoles. For a molecule such as this compound, where the C3, C4, and C6 positions are already occupied, the C5 and C7 positions are the remaining targets for direct C-H functionalization.

A notable advancement is the development of palladium-catalyzed oxidative alkenylation of indazole derivatives. Research has demonstrated that under conditions using a Pd(OAc)₂ catalyst and an silver carbonate (Ag₂CO₃) oxidant, 3-substituted 1H-indazoles can undergo selective monoalkenylation at the C7 position. acs.org This methodology provides a direct route to install vinyl groups, which are valuable handles for further synthetic transformations. The successful application of this strategy to synthesize the drug candidate gamendazole (B1674601) highlights its utility. acs.org

Beyond alkenylation, a broad range of direct C-H functionalizations have been explored for indazoles, including arylation, alkylation, acylation, and trifluoromethylation, often employing palladium, rhodium, or copper catalysts. researchgate.net The directing-group-assisted C-H activation is a common strategy, where a group installed at the N1 position coordinates to the metal catalyst and directs functionalization to a specific C-H bond, typically C7. While many C-H activation methods focus on synthesizing the indazole ring itself, nih.govacs.orgnih.gov an increasing number of protocols are available for the direct modification of the pre-formed indazole scaffold, offering powerful tools for late-stage diversification of complex molecules.

Table 3: Selected C-H Functionalization Strategies for the Indazole Ring

| Position(s) | Functionalization Type | Catalytic System | Description | Reference |

|---|---|---|---|---|

| C7 | Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | Oxidative C7-alkenylation of 3-substituted 1H-indazoles with various olefins. | acs.org |

| C3 | Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | Oxidative C3-monoalkenylation of 1H- and 2H-indazoles. | acs.org |

| C3 | Arylation | Visible-light / Organophotocatalyst | Metal-free direct C3-arylation of 2H-indazoles with aryldiazonium salts. | researchgate.net |

Reaction Pathway Elucidation in Indazole Synthesis and Functionalization

The introduction of substituents such as bromo and nitro groups onto the indazole scaffold, as well as subsequent functionalization reactions, can proceed through several distinct mechanistic routes.

The synthesis of halogenated and nitrated indazoles can occur via free-radical mechanisms, particularly for substitution at the C3 position. These reactions are typically initiated by the generation of a reactive radical species.

For halogenation , a metal-free approach for the direct C-H halogenation of 2H-indazoles using N-halosuccinimides (NXS, where X = Cl, Br) has been reported. mdpi.com The proposed mechanism involves a radical pathway where the N-halosuccinimide, upon heating, generates a halogen radical. mdpi.com This radical then reacts with the indazole substrate. For instance, in the bromination using N-bromosuccinimide (NBS), the reaction is initiated by the homolytic cleavage of the N-Br bond to produce a bromine radical, which then proceeds to functionalize the indazole ring. mdpi.comaub.edu.lb This type of free-radical halogenation is a characteristic reaction for certain aromatic systems under specific conditions, such as the presence of UV light or radical initiators. mdpi.com

Similarly, nitration at the C3-position of 2H-indazoles can be achieved through a radical pathway. An iron-catalyzed method using iron(III) nitrate (B79036) in the presence of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxy as an oxidant proceeds via a C3-H nitration mechanism that has been confirmed by control experiments and quantum chemical calculations to be radical in nature. numberanalytics.com This approach avoids the often harsh conditions of traditional electrophilic aromatic nitration.

While less common than direct substitution, intramolecular rearrangements, including the migration of functional groups, represent a sophisticated strategy for synthesizing complex heterocyclic systems. The migration of a nitro group, for example, is a known process in related nitrogen-containing heterocycles and provides a basis for understanding potential pathways in indazole synthesis.

A notable example is the rhodium(II)-catalyzed migration of electron-withdrawing groups in the synthesis of indoles from β-substituted styryl azides. nih.gov In these reactions, the nitro group demonstrates a high migratory aptitude, surpassing other groups like sulfonyl or benzoyl. nih.gov The mechanism involves the formation of a vinylidene intermediate from the azide, followed by a 1,2-migration of the nitro group to form the 3-nitroindole product selectively. nih.gov Although this specific example pertains to indole (B1671886) synthesis, the principles of transition-metal-catalyzed group migrations are broadly applicable and suggest that similar NO2 group migrations could be engineered in the synthesis of nitro-substituted indazoles under appropriate catalytic conditions. Such rearrangements offer pathways to isomers that may not be accessible through direct functionalization.

The functionalization of the indazole ring at carbon positions can proceed through an addition-elimination mechanism. One such pathway is the Nucleophilic Vinylic Substitution (SNV), which has been identified in the C-3 functionalization of 1H-indazole. mdpi.com This mechanism involves the initial addition of a nucleophile to the double bond of the heterocyclic ring, forming a transient intermediate, followed by the elimination of a leaving group to restore aromaticity.

A particularly relevant variant of this mechanism for nitro-substituted heterocycles is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.orgorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring, such as a nitro-indazole. The VNS reaction employs a nucleophile (carbanion) that contains a leaving group at the nucleophilic center. organic-chemistry.orgthieme-connect.de The mechanism involves:

Addition of the carbanion to the electron-deficient indazole ring, typically at a position activated by the nitro group (ortho or para), to form a σ-adduct. organic-chemistry.orgkuleuven.be

Base-induced β-elimination of HX (where X is the leaving group from the original nucleophile) from the adduct. kuleuven.be

Protonation during work-up to yield the final substituted product, with the aromaticity of the indazole ring restored. organic-chemistry.org

This pathway is highly effective for introducing substituents onto nitroarenes and is a plausible mechanism for the functionalization of a compound like this compound. wikipedia.orgkuleuven.be

Computational Chemistry in Mechanistic Studies

Theoretical calculations have become indispensable for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, including reaction intermediates and transition states. For indazole chemistry, DFT calculations have been instrumental in understanding reaction pathways and predicting regioselectivity.

For example, DFT calculations have been employed to explore the regioselective N1- and N2-alkylation of substituted indazoles. These studies suggest that in certain reactions, a chelation mechanism involving the cation and the indazole substrate favors N1 substitution, while other non-covalent interactions drive the formation of the N2 product. irjweb.comnih.gov Calculations can map out the entire potential energy surface of a reaction, identifying the lowest energy pathway and the structures of key intermediates and transition states. acs.org In a study on the CuH-catalyzed C3-allylation of 1H-indazoles, DFT calculations revealed that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which is stabilized by a dative bond between the copper catalyst and the N2 atom of the indazole. acs.org This level of detail helps to explain observed enantioselectivity and reactivity differences compared to similar substrates. acs.org

| Reaction Type | Computational Method | Key Insight from DFT | Reference |

|---|---|---|---|

| N-Alkylation | SMD(THF)-PBE0/def2-SVP | Elucidation of a chelation mechanism for N1-selectivity and the role of non-covalent interactions for N2-selectivity. | nih.gov |

| C3-Allylation | DFT (functional not specified) | Identification of a six-membered Zimmerman-Traxler transition state, explaining observed regioselectivity and enantioselectivity. | acs.org |

| 1,6-Aza-Michael Addition | DFT (functional not specified) | Demonstration of water's role in stabilizing the transition state through hydrogen bonding, facilitating the reaction. | wikipedia.org |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comwikipedia.orgyoutube.com The energies and spatial distributions of these orbitals are key predictors of reaction feasibility and regioselectivity.

In the context of indazoles, FMO analysis can explain their behavior as nucleophiles or electrophiles. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). irjweb.comyoutube.comnih.gov A small HOMO-LUMO energy gap generally implies higher reactivity. irjweb.com For substituted indazoles, the location of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, in a nucleophilic attack on an indazole derivative, the reaction is expected to occur at the atomic center with the largest coefficient in the LUMO.

Related reactivity descriptors derived from computational analysis, such as Fukui indices, can also be used to quantify the local reactivity at different atomic sites, further refining predictions of regioselectivity in functionalization reactions. nih.gov These theoretical tools provide a robust framework for predicting the chemical behavior of complex molecules like this compound.

| Concept | Description | Application to Indazoles | Reference |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital containing electrons. Associated with nucleophilicity. | Predicts the site of electrophilic attack (e.g., protonation, alkylation). The nitrogen atoms are often sites of high HOMO density. | irjweb.comyoutube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital without electrons. Associated with electrophilicity. | Predicts the site of nucleophilic attack. In nitro-indazoles, the LUMO is often localized on the carbon atoms of the ring, activated by the electron-withdrawing nitro group. | irjweb.comyoutube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. | irjweb.com |

| Fukui Index (f-) | A reactivity descriptor derived from electron density changes, indicating the propensity of a site for nucleophilic attack. | Calculated for N1 and N2 atoms to predict the regioselectivity of N-alkylation. | nih.gov |

Mechanistic Investigations and Theoretical Insights

Theoretical Calculations and Mechanistic Elucidation

Non-covalent interactions (NCIs) are crucial in understanding the three-dimensional structures of molecules and play a significant role in directing the outcomes of chemical reactions. researchgate.net In the context of substituted indazoles, NCIs such as hydrogen bonds, halogen bonds, and π-stacking can influence crystal packing and, critically, the regioselectivity of synthetic transformations. While direct research on the NCIs of 3-Bromo-6-methyl-4-nitro-1H-indazole is limited, extensive studies on structurally related indazole derivatives provide significant insights into how these weak interactions can govern reaction pathways, particularly in N-alkylation reactions. beilstein-journals.orgbeilstein-journals.org

The regioselectivity of reactions on the indazole nucleus, specifically the competition between N1 and N2 substitution, is a well-documented challenge. beilstein-journals.orgresearchgate.net The outcome is often a mixture of products, and the selectivity is highly dependent on reaction conditions, including the choice of base and solvent, as well as the electronic and steric nature of both the indazole substituents and the electrophile. beilstein-journals.org Theoretical and experimental studies on analogous systems reveal that subtle NCIs in the transition state can be the deciding factor for the observed regioselectivity. beilstein-journals.org

For instance, Density Functional Theory (DFT) calculations performed on methyl 5-bromo-1H-indazole-3-carboxylate have shown that NCIs can drive the formation of the N2-substituted product. beilstein-journals.orgresearchgate.net These stabilizing interactions can include hydrogen bond-like contacts between the electrophile and parts of the indazole molecule or other species in the reaction mixture. beilstein-journals.org Conversely, chelation, a stronger form of non-covalent interaction involving a metal ion (like Cs⁺), can reverse this selectivity, favoring the N1 product. beilstein-journals.orgresearchgate.net

In the case of this compound, several key functional groups are poised to participate in significant non-covalent interactions.

The Nitro Group: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. In the solid state of the related compound 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, weak C-H···O hydrogen bonds involving the nitro group and an acetylene (B1199291) moiety link adjacent molecules. nih.gov Similar interactions could influence the approach of reagents in solution, potentially directing them towards a specific nitrogen atom.

The Bromo Substituent: The bromine atom at the 3-position is capable of forming halogen bonds. While sometimes considered weak, these interactions can be highly directional and play a role in molecular recognition and the stabilization of specific conformations. In the crystal structure of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, weak Br···Br contacts of 3.57 Å have been observed, indicating the potential for such interactions to influence the supramolecular assembly. nih.gov

The Indazole Ring System: The aromatic nature of the fused benzene (B151609) and pyrazole (B372694) rings allows for π-π stacking interactions, which are common in the crystal structures of planar heterocyclic molecules and can influence their aggregation in solution. researchgate.net

The interplay of these potential NCIs with the electronic effects of the substituents—the electron-withdrawing nitro group and the bromo group, alongside the electron-donating methyl group—creates a complex energetic landscape for incoming reactants. The regiochemical outcome of a reaction, such as N-alkylation, will depend on which transition state (leading to the N1 or N2 product) is more effectively stabilized by the sum of these non-covalent interactions. beilstein-journals.orgnih.gov

Detailed research findings on related nitro-substituted indazoles further illuminate the structural impact of these groups. X-ray crystallographic studies on (1H-indazol-1-yl)methanol derivatives with nitro groups at various positions reveal specific torsion angles and conformations that are influenced by the substituents. nih.gov

The table below summarizes the key non-covalent interactions observed in a closely related indazole derivative, which can be extrapolated to predict the behavior of this compound.

| Interaction Type | Participating Atoms/Groups (in related compounds) | Potential Role in Regioselectivity | Reference |

| Hydrogen Bonding | Acetylene C-H and Nitro O (C-H···O) | Stabilization of transition states; directing reagent approach | nih.gov |

| Halogen Bonding | Bromine atom (Br···Br contacts) | Influence on molecular conformation and aggregation | nih.gov |

| Chelation | Carbonyl O and Metal Cation (e.g., Cs⁺) | Reversal of inherent regioselectivity in N-alkylation | beilstein-journals.org |

| π-π Stacking | Indazole ring systems | Stabilization of molecular assemblies | researchgate.net |

These findings underscore that a comprehensive understanding of regioselectivity in reactions involving this compound necessitates a detailed evaluation of the subtle, yet powerful, non-covalent interactions that stabilize competing reaction pathways. nih.gov

Spectroscopic and Crystallographic Data for this compound Not Found

Following a comprehensive search of available scientific literature and chemical databases, no specific experimental spectroscopic or crystallographic data for the compound This compound could be located.

Searches were conducted to find detailed research findings for the structural elucidation of this specific molecule, focusing on the following analytical techniques as requested:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D NMR (¹H NMR, ¹³C NMR) and 2D NMR techniques (COSY, NOESY, HMBC, HSQC).

Mass Spectrometry: Including High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

While information exists for various other substituted indazole derivatives, such as 3-bromo-4-nitro-1H-indazole, 3-methyl-6-nitro-1H-indazole, and other related structures, the specific combination of substituents in This compound does not appear to be documented in the accessed resources. Consequently, the creation of data tables and a detailed scientific article based on experimental findings for this particular compound is not possible at this time.

Further research or novel synthesis and characterization of this compound would be required to generate the specific data requested.

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

For 3-Bromo-6-methyl-4-nitro-1H-indazole, an FT-IR spectrum would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups. Although specific data is unavailable, a hypothetical analysis would anticipate:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indazole ring.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would likely appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.

N=O Stretching: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would be expected in the ranges of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C and C=N Stretching: Aromatic ring stretching vibrations would produce a series of peaks in the 1600-1400 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond would exhibit a stretching vibration at lower frequencies, typically in the 600-500 cm⁻¹ range.

A data table for hypothetical FT-IR peaks is presented below for illustrative purposes.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (stretch) | 3300 - 3500 |

| Aromatic C-H (stretch) | 3100 - 3000 |

| Aliphatic C-H (stretch) | 2950 - 2850 |

| Asymmetric NO₂ (stretch) | 1550 - 1500 |

| Symmetric NO₂ (stretch) | 1350 - 1300 |

| C=C, C=N (ring stretch) | 1600 - 1400 |

| C-Br (stretch) | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be influenced by the chromophoric indazole ring system, further affected by the auxochromic (bromo and methyl) and chromophoric (nitro) substituents. The presence of the nitro group, a strong electron-withdrawing group, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indazole.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystallographic study of this compound would provide detailed information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Crystal system and space group: The fundamental symmetry of the crystal lattice.

Unit cell parameters: The dimensions of the repeating unit of the crystal structure.

Intermolecular interactions: The presence of hydrogen bonding (involving the N-H group), halogen bonding (involving the bromine atom), and π-π stacking interactions between the aromatic rings.

While crystallographic data for the target compound is not available, studies on similar molecules, such as 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, have been reported. nih.govresearchgate.net These studies reveal monoclinic crystal systems and detail the planarity of the indazole ring and the intermolecular forces that govern the crystal packing. nih.govresearchgate.net It is plausible that this compound would exhibit similar, yet distinct, crystallographic features.

A hypothetical data table for X-ray crystallographic parameters is provided below for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Advanced Applications in Organic Synthesis and Materials Science

3-Bromo-6-methyl-4-nitro-1H-indazole as a Synthetic Intermediate for Complex Molecular Architectures

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The indazole nucleus itself is a crucial scaffold in medicinal chemistry, found in numerous bioactive compounds. nih.govnih.gov The substituents on this particular derivative provide multiple handles for synthetic transformations, allowing for the construction of complex molecular frameworks.

The bromine atom at the 3-position is a key functional group for introducing molecular diversity. It is susceptible to displacement and can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a wide range of aryl, alkyl, and amino moieties. For instance, similar 3-aminoindazoles are prepared from 2-halobenzonitriles through reactions with hydrazine, highlighting the reactivity of halogenated positions ortho to a nitrogen source. chemrxiv.org

The nitro group at the 4-position is a strong electron-withdrawing group that influences the reactivity of the entire molecule. More importantly, it can be readily reduced to an amino group. This resulting amine is a versatile nucleophile and a precursor for forming amides, sulfonamides, or for engaging in further cyclization reactions to build fused ring systems.

The methyl group at the 6-position, while less reactive, influences the molecule's solubility and electronic properties. The nitrogen atom of the pyrazole (B372694) ring (N1) can be alkylated or arylated, a common strategy to modify the compound's biological activity and physical properties. For example, 3-bromo-6-nitroindazole can be reacted with propargyl bromide to yield 1-substituted derivatives like 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. nih.govresearchgate.net This N1-functionalization is a common step in the synthesis of indazole-based drugs. nih.gov

The combination of these functional groups makes this compound a highly valuable building block. It is considered a key intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. nbinnochem.comliskonchem.commedchemexpress.com

Table 1: Key Reactive Sites of this compound and Their Synthetic Potential

| Position | Functional Group | Potential Transformations | Application |

|---|---|---|---|

| 3 | Bromo (-Br) | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Introduction of diverse substituents (aryl, alkyl, amino groups) |

| 4 | Nitro (-NO₂) | Reduction to Amino (-NH₂) | Precursor for amides, sulfonamides, and further heterocyclizations |

| 1 | Amine (-NH) | Alkylation, Arylation, Acylation | Modification of biological and physical properties |

Development of Novel Fused Heterocyclic Systems from Indazole Derivatives

The construction of fused heterocyclic systems is a major area of research in organic and medicinal chemistry, as these scaffolds often exhibit unique biological activities. Indazole derivatives are excellent precursors for creating such systems due to their inherent reactivity.

The functional groups on this compound are well-suited for intramolecular and intermolecular cyclization reactions to form polycyclic structures. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been shown to undergo 1,3-dipolar cycloaddition reactions to produce novel fused systems containing triazole or isoxazoline (B3343090) rings with good yields. nih.gov This strategy could be applied to the bromo-analogue, using the N1-position to introduce a dipolarophile that can then react with an internal or external dipole.

Furthermore, the transformation of the nitro group to an amine, followed by reaction with a neighboring functional group (introduced via the bromo-position), is a classic strategy for ring fusion. This approach can lead to the formation of various fused systems, such as pyrazino[1,2-b]indazoles or other complex polyheterocycles. The synthesis of fused systems like pyridines, pyrimidines, and pyrans from chalcone (B49325) precursors demonstrates the versatility of cyclocondensation reactions in building complex heterocyclic architectures. longdom.org Similar strategies, where the indazole core acts as the foundational building block, are actively pursued. ekb.eg

Table 2: Examples of Fused Heterocyclic Systems Derived from Indazole Precursors

| Precursor Type | Reaction Type | Fused System Formed | Reference |

|---|---|---|---|

| 3-Chloro-6-nitro-1H-indazole | 1,3-Dipolar Cycloaddition | Triazolo-indazole, Isoxazolino-indazole | nih.gov |

| Bis-chalcones | Cyclization with Thiosemicarbazide | Pyrazoline derivatives | longdom.org |

| 3-Formylchromone derivatives | Condensation/Cyclization | Dipyrazole, Dipyrimidine, Dibenzodiazepine | ekb.eg |

Exploration of Indazole Scaffolds in Functional Materials (e.g., Photophysical Properties)

Indazole scaffolds are not only important in medicine but are also being explored for applications in materials science, particularly for their electronic and photophysical properties. The extended π-system of the indazole ring, combined with the electronic influence of its substituents, makes it an attractive core for functional materials like organic light-emitting diodes (OLEDs), sensors, and photoswitches.

The photophysical properties of a molecule like this compound are heavily influenced by its substituents. The nitro group, being a powerful electron-withdrawing group, can create a significant intramolecular charge-transfer (ICT) character when paired with an electron-donating group. This ICT is often associated with interesting photophysical phenomena, such as large Stokes shifts and solvent-dependent emission (solvatochromism).

Research into pyrazolylazoindole/indazole-based photoswitches has shown that the molecular scaffold has a profound impact on photoswitching performance. scilit.comresearchgate.net These materials can be reversibly isomerized between two states using light, leading to changes in their absorption spectra and other properties. The thermal stability and efficiency of this switching process are tunable by modifying the heterocyclic core and its substituents. researchgate.net While not specifically studying this compound, this research highlights the potential of the indazole scaffold in creating "smart" materials. The introduction of a bromo and a nitro group would be expected to significantly modulate the frontier molecular orbital energies (HOMO/LUMO) and thus the absorption and emission characteristics of such systems. researchgate.net

Furthermore, indazole derivatives have been investigated as corrosion inhibitors, where their ability to adsorb onto a metal surface is related to their electronic structure. researchgate.net The specific compound 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole has been studied for its ability to protect mild steel in acidic environments, with its effectiveness linked to its molecular and electronic characteristics calculated via density functional theory (DFT). researchgate.net

Table 3: Predicted Molecular Properties of a Related Compound (3-bromo-1-methyl-4-nitro-1H-indazole)

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₆BrN₃O₂ | Defines the elemental composition |

| Monoisotopic Mass | 254.96434 Da | Precise mass for mass spectrometry analysis |

| XlogP (predicted) | 2.4 | Indicates moderate lipophilicity |

Data sourced from PubChem for the isomeric compound 3-bromo-1-methyl-4-nitro-1H-indazole, providing insight into the general physical properties of this class of molecules. uni.lu

Future Perspectives in Indazole Research

Emerging Methodologies for Multi-Functionalized Indazoles

The synthesis of intricately functionalized indazoles requires innovative approaches that move beyond traditional multi-step sequences. Modern methodologies are focused on efficiency, atom economy, and the ability to introduce multiple functional groups with high precision.

C–H Functionalization: Direct C–H bond activation has emerged as a powerful tool for the late-stage functionalization of the indazole core, minimizing the need for pre-functionalized starting materials. acs.orgbeilstein-journals.org Transition-metal catalysis, particularly with rhodium and palladium, has enabled the direct introduction of aryl, alkyl, and acyl groups onto the indazole ring. nih.govchemscene.com For instance, palladium-catalyzed processes have been developed for the direct C–H nitration of sulfonyl hydrazides, followed by an intramolecular cyclization to form 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org Similarly, cobalt-catalyzed C–H activation cascades have proven effective for synthesizing indazoles bearing a variety of substituents, including nitro and bromo groups. nih.gov These methods offer a streamlined route to complex molecules like 3-Bromo-6-methyl-4-nitro-1H-indazole by allowing for the sequential and direct introduction of necessary functionalities onto a simpler indazole precursor.

Photoredox Catalysis: Visible-light photoredox catalysis offers a green and efficient alternative for constructing and functionalizing indazoles under mild conditions. rsc.org This methodology has been successfully applied to the synthesis of indazole derivatives from precursors like 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines, involving a ruthenium-catalyzed intramolecular N–N bond formation. acs.orgnih.gov The use of light as a traceless reagent to generate reactive radical intermediates allows for unique bond formations that are often complementary to traditional thermal methods. This approach holds promise for the introduction of sensitive functional groups and the construction of complex indazole-fused systems. rsc.org

Flow Chemistry: For reactions involving hazardous reagents or highly exothermic processes, such as nitration, flow chemistry presents a safer and more scalable alternative to conventional batch methods. ewadirect.comvapourtec.com Continuous-flow reactors offer superior control over reaction parameters like temperature and stoichiometry, which can lead to improved yields and selectivity. beilstein-journals.org The nitration of aromatic compounds, a key step in the synthesis of many nitro-indazoles, is notoriously difficult to control in batch processes. Flow chemistry minimizes these risks by using small reaction volumes and enhancing heat transfer, making it an ideal platform for the large-scale and safe production of nitro-indazole intermediates. ewadirect.comvapourtec.com

Enzymatic and Bio-inspired Synthesis: A burgeoning area of research is the use of enzymes to catalyze the formation of the indazole ring. Nitroreductases (NRs), for example, can reduce aromatic nitro compounds to generate reactive nitroso intermediates that spontaneously cyclize to form the indazole core. rug.nl This biocatalytic approach has been shown to produce both 1H- and 2H-indazoles from various 2-nitrobenzylamine derivatives and can be integrated into enzymatic cascades for further functionalization, offering a sustainable pathway to these valuable heterocycles. rug.nl

Challenges in Achieving Absolute Regio- and Chemoselectivity in Indazole Synthesis

A primary challenge in the synthesis of multi-substituted indazoles like This compound is achieving absolute control over the position of functional groups (regioselectivity) and the selective reaction of one functional group in the presence of others (chemoselectivity).

The indazole ring possesses two reactive nitrogen atoms (N1 and N2), and alkylation or acylation often yields a mixture of N1 and N2 isomers. nih.govresearchgate.net The final ratio of these regioisomers is highly dependent on the reaction conditions (base, solvent) and the electronic and steric nature of substituents already present on the indazole ring. nih.gov For example, studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that achieving high selectivity for either N1 or N2 alkylation is a significant challenge, often resulting in product mixtures. beilstein-journals.orgnih.gov Electron-withdrawing groups, such as the nitro group at the C4 or C6 position, can influence the nucleophilicity of the nearby nitrogen atoms, thereby affecting the regiochemical outcome of N-functionalization. Conversely, placing a substituent at the C7 position, such as a nitro or carboxylate group, has been shown to confer excellent N2 regioselectivity. nih.gov

Functionalizing the carbon framework presents its own set of regioselectivity challenges. Electrophilic substitution reactions, such as halogenation and nitration, are governed by the directing effects of the existing substituents. In a molecule like 6-methyl-4-nitro-1H-indazole, the electron-donating methyl group and the electron-withdrawing nitro group exert opposing influences on incoming electrophiles, complicating predictable substitution. For instance, the bromination of 4-substituted-1H-indazoles has been shown to selectively occur at the C7 position. nih.gov Meanwhile, nitration of 1H-indazole typically occurs at the C3, C5, or C7 positions, and achieving selectivity for the C4 position often requires specific strategies or multi-step synthesis. chim.it A review of C3-functionalization highlights that while many methods exist for halogenation at this position, direct nitration at C3 is less common and often proceeds via radical mechanisms. chim.it

Chemoselectivity is another critical hurdle. When a molecule contains multiple reactive sites, such as the N-H bond, C-H bonds, and potentially reactive substituents (like a methyl group that can be halogenated under radical conditions), directing a reagent to react at only one specific site is difficult. The synthesis of This compound requires the selective introduction of a bromine atom, likely via electrophilic aromatic substitution, without affecting the other positions or the N-H bond, a task that demands highly optimized and specific reaction conditions.

Integration of Computational and Experimental Approaches for Rational Design of Indazole Derivatives

The synergy between computational chemistry and experimental synthesis has become indispensable for overcoming the challenges in modern indazole research. openmedicinalchemistryjournal.com Quantum chemical methods, particularly Density Functional Theory (DFT), are increasingly used to predict reaction outcomes, elucidate mechanisms, and design novel indazole derivatives with desired properties. rsc.orgnih.gov

Predicting Regioselectivity: DFT calculations can model the transition states of competing reaction pathways, allowing chemists to predict the most likely site of functionalization. nih.gov For the N-alkylation of substituted indazoles like methyl 5-bromo-1H-indazole-3-carboxylate, DFT studies have been used to rationalize the observed N1/N2 regioselectivity by analyzing the stability of intermediates and the role of non-covalent interactions. beilstein-journals.orgnih.gov These calculations can reveal subtle chelation effects between the cation of the base, the indazole nitrogens, and nearby functional groups that dictate the reaction's regiochemical course. nih.gov Similarly, DFT can predict the most favorable positions for electrophilic attack during bromination or nitration by calculating electron density and Fukui indices, which measure the reactivity of different sites in the molecule. researchgate.netresearchgate.net

Mechanism Elucidation: Computational studies provide deep insight into complex reaction mechanisms that are difficult to probe experimentally. For example, DFT calculations have been used to support a radical chain mechanism for the iodine-mediated synthesis of 2H-indazoles and a palladium-catalyzed C-H nitration/cyclization process. rsc.org A study on the reaction of nitro-indazoles with formaldehyde (B43269) used DFT calculations at the B3LYP/6-311++G(d,p) level to provide a sound theoretical basis for the experimentally observed formation of (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov

Rational Drug Design: Beyond synthesis, computational tools are pivotal in the rational design of new indazole-based therapeutic agents. openmedicinalchemistryjournal.comnih.gov Molecular docking and molecular dynamics (MD) simulations are used to predict how indazole derivatives bind to biological targets like protein kinases. nih.govresearchgate.net This allows for the in silico screening of virtual libraries of compounds and the structure-based design of molecules with enhanced potency and selectivity. For example, computational methods have guided the synthesis of 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents by modeling their interaction with the target enzyme, trypanothione (B104310) reductase. researchgate.net Such approaches accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, saving significant time and resources.

Q & A

Q. What synthetic methodologies are most effective for preparing 3-bromo-6-methyl-4-nitro-1H-indazole, and how can reaction conditions be optimized?

Answer:

- Key Methods : Multi-step synthesis involving nitration and bromination sequences. Nitration typically occurs at the 4-position of the indazole core due to electronic directing effects of substituents. Bromination may utilize N-bromosuccinimide (NBS) or Br₂ in controlled conditions.

- Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) should be fine-tuned using design-of-experiment (DoE) approaches. Monitor intermediates via HPLC or LC-MS to minimize side products like over-nitrated or debrominated derivatives .

- Validation : Confirm regioselectivity via and , comparing chemical shifts to analogous indazole derivatives (e.g., 3-Bromo-6-nitroindazole, referenced in structural databases) .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data. Ensure crystal quality by slow evaporation in aprotic solvents (e.g., DMSO/EtOH mixtures).

- Software : SHELXT for space-group determination and SHELXL for refinement, leveraging its robust handling of heavy atoms (Br) and nitro-group disorder. Validate thermal parameters and hydrogen bonding using PLATON .

Q. What pharmacological screening strategies are appropriate for assessing the bioactivity of this compound?

Answer:

- Target Identification : Prioritize kinases or enzymes (e.g., PKA, AMPA receptors) based on structural analogs (e.g., 6-nitroindazoles in vascular studies) .

- Assays :

- In vitro : Enzyme inhibition assays (IC₅₀ determination) with fluorescence-based substrates.

- Cellular : Evaluate cytotoxicity and uptake in HEK293 or HeLa cells using MTT assays.

- Controls : Include nitro-reduced or debrominated analogs to isolate the role of substituents .

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacological studies (e.g., conflicting IC₅₀ values across assays)?

Answer:

Q. What strategies enable regioselective functionalization of the indazole core for further derivatization?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., SEM or Boc) at N1 to direct cross-coupling (e.g., Suzuki-Miyaura) at C3 or C7 positions.

- Metal Catalysis : Use Pd(OAc)₂/XPhos for selective C-H activation at electron-deficient positions. For bromine substitution, employ Ullmann coupling with CuI .

Q. How does the nitro group influence the compound’s stability under physiological conditions, and what degradation pathways are observed?

Answer:

- Stability Profiling :

- Hydrolytic Degradation : Incubate in PBS (pH 7.4) at 37°C; monitor via for nitro-to-amine reduction or ester hydrolysis.

- Photolytic Stability : Expose to UV light (254 nm) to assess photosensitivity, common in nitroaromatics.

- Mechanistic Insights : Nitro reduction via cellular reductases (e.g., NADPH-cytochrome P450) generates reactive intermediates, which may explain off-target effects .

Methodological Notes

- Avoided Sources : Commercial platforms (e.g., BenchChem, GLPBIO) were excluded per user guidelines.

- Software Citations : SHELX programs are widely accepted in crystallography, ensuring reproducibility .

- Data Gaps : Limited direct data on the compound necessitates extrapolation from structural analogs (e.g., 6-nitroindazoles in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.